3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
Description
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a hydroxy group at position 3, a propan-2-ylsulfanyl (isopropylthio) substituent at position 1, and a carboxylic acid moiety. Its molecular formula is C₇H₁₂O₃S, with a molecular weight of 176.24 g/mol. The cyclobutane ring introduces significant ring strain, influencing its conformational rigidity and reactivity.
Properties
Molecular Formula |
C8H14O3S |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-hydroxy-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
FEYQUZQXZVAGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CC(C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a cyclobutane derivative, the introduction of the hydroxy and carboxylic acid groups can be achieved through oxidation and carboxylation reactions, respectively. The propan-2-ylsulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the propan-2-ylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Variations
The compound’s key structural analogs include cyclobutane-bearing amino acids, sulfonyl derivatives, and aryl-substituted variants. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings and Research Insights
- Ring Strain and Reactivity : The cyclobutane core in all analogs imposes conformational constraints, but substituents modulate reactivity. For instance, the propan-2-ylsulfanyl group in the target compound likely enhances lipophilicity compared to the polar methanesulfonyl group in its analog .
- Biological Activity : E7/Z7 derivatives are optimized for peptide stapling due to their alkenyl side chains, which facilitate RCM . In contrast, the target compound’s sulfanyl group may enable thiol-disulfide exchange reactions, a feature absent in E7/Z6.
- Toxicity and Safety : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks comprehensive toxicological data , whereas the carboxylic acid and hydroxy groups in the target compound suggest lower volatility and reduced inhalation hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
